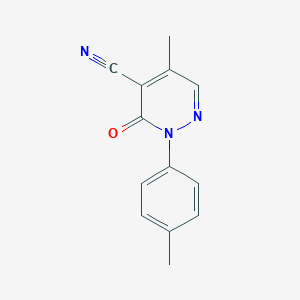
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 4-methylphenyl group, a nitrile group, and a ketone group
準備方法
The synthesis of 5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide.
Ketone Formation: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.
化学反応の分析
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
科学的研究の応用
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
類似化合物との比較
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile can be compared with other pyridazine derivatives, such as:
2,3-Dihydro-3-oxo-5-methylpyridazine-4-carbonitrile: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical reactivity.
2,3-Dihydro-2-(4-chlorophenyl)-3-oxo-5-methylpyridazine-4-carbonitrile: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group, which may influence its electronic properties and interactions with molecular targets.
2,3-Dihydro-2-(4-methylphenyl)-3-oxo-5-ethylpyridazine-4-carbonitrile: Has an ethyl group instead of a methyl group at the 5-position, potentially altering its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25g/mol |
IUPAC名 |
5-methyl-2-(4-methylphenyl)-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-3-5-11(6-4-9)16-13(17)12(7-14)10(2)8-15-16/h3-6,8H,1-2H3 |
InChIキー |
LFDLYESWMXTQIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)C)C#N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


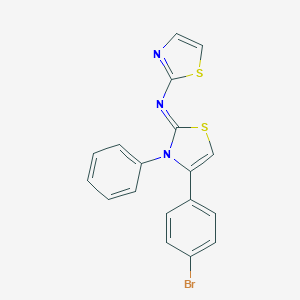
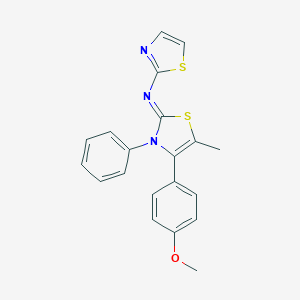
![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)

![2-Phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427463.png)
![6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427465.png)
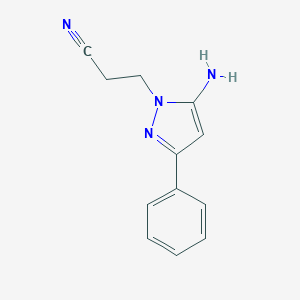

![2-{2-[4-(dimethylamino)phenyl]vinyl}-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427469.png)
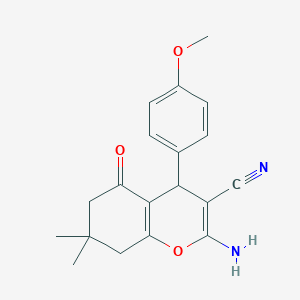
![2-Cyano-2-[(4-methylphenyl)hydrazono]ethanethioamide](/img/structure/B427481.png)
![5-Hydroxy-2-(2-naphthyl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B427482.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)

